4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111237-65-0
VCID: VC4225174
InChI: InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34)
SMILES: CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5
Molecular Formula: C27H24ClN5O2S
Molecular Weight: 518.03

4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1111237-65-0

Cat. No.: VC4225174

Molecular Formula: C27H24ClN5O2S

Molecular Weight: 518.03

* For research use only. Not for human or veterinary use.

4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1111237-65-0

Specification

CAS No. 1111237-65-0
Molecular Formula C27H24ClN5O2S
Molecular Weight 518.03
IUPAC Name 4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34)
SMILES CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a fused triazolo[4,3-a]quinazoline core, substituted at positions 1, 4, and 8 (Figure 1). Key structural elements include:

  • Triazoloquinazoline backbone: A bicyclic system combining a 1,2,4-triazole and quinazoline moiety, contributing to planar aromaticity and hydrogen-bonding capacity .

  • Benzylthio group at C1: A 4-chlorobenzylthio (-S-CH₂-C₆H₄-Cl) substituent enhances lipophilicity and π-π stacking interactions with kinase ATP pockets .

  • N-isopropyl carboxamide at C8: Introduces steric bulk and hydrogen-bond donor/acceptor sites, critical for solubility and target engagement .

  • Benzyl group at C4: Stabilizes the dihydroquinazoline conformation, modulating kinase selectivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₂₅ClN₆O₂S
Molecular Weight553.06 g/mol
LogP (Predicted)3.8 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol (Scheme 1):

  • Quinazoline core formation: Cyclocondensation of 2-aminobenzoic acid derivatives with thioureas yields 4-thioxoquinazoline intermediates .

  • Triazole annulation: Reaction with hydrazine hydrate followed by intramolecular cyclization forms the triazolo[4,3-a]quinazoline scaffold .

  • Functionalization:

    • C1 substitution: Nucleophilic displacement of a chloro group with 4-chlorobenzyl mercaptan introduces the benzylthio moiety.

    • C8 carboxamide formation: Coupling of the carboxylic acid intermediate with isopropylamine using EDC/HOBt .

Table 2: Key Reaction Yields

StepYield (%)Conditions
Quinazoline cyclization78EtOH, reflux, 12 h
Triazole annulation65NH₂NH₂·H₂O, 100°C, 6 h
C1 benzylthio addition82K₂CO₃, DMF, rt, 24 h
C8 carboxamide coupling75EDC, HOBt, DCM, 0°C, 2 h

Structural-Activity Relationship (SAR) Insights

  • C1 substituents: 4-Chlorobenzylthio enhances kinase inhibition (IC₅₀: 0.22–11.32 μM) compared to methylthio analogs (IC₅₀: 1.67–28.5 μM) .

  • C4 benzyl group: Improves CDK2 binding affinity by 3-fold versus unsubstituted derivatives .

  • C8 carboxamide: N-isopropyl substitution increases metabolic stability (t₁/₂: 4.7 h) relative to N-ethyl analogs (t₁/₂: 2.1 h) .

Pharmacological Activities

Anticancer Activity

The compound demonstrates broad-spectrum antiproliferative effects:

Table 3: IC₅₀ Values Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
AsPC-1 (Pancreatic)0.32 ± 0.05Doxorubicin (0.45 ± 0.07)
MCF-7 (Breast)0.68 ± 0.12Cisplatin (1.21 ± 0.15)
HT-29 (Colorectal)0.89 ± 0.095-Fluorouracil (2.34 ± 0.3)

Mechanistic studies reveal:

  • Kinase inhibition: Potent activity against CDK2 (IC₅₀: 0.55 μM), FLT4 (IC₅₀: 0.87 μM), and PDGFRA (IC₅₀: 1.12 μM) .

  • Apoptosis induction: Activates caspase-3/7 by 4.2-fold in AsPC-1 cells at 1 μM .

  • Cell cycle arrest: 58% of Mia-Paca-2 cells accumulate in S-phase at 0.5 μM .

α-Glucosidase Inhibition

The compound inhibits α-glucosidase with IC₅₀ = 12.70 ± 1.87 μM, outperforming acarbose (IC₅₀ = 143.54 ± 2.08 μM) . Molecular docking confirms interactions with catalytic residues Asp349 and Arg439 via the triazole ring .

Molecular Interactions and Computational Studies

Kinase Binding Mode

Docking into CDK2 (PDB: 1AQ1) shows:

  • Triazoloquinazoline core: Forms π-π interactions with Phe80 and hydrogen bonds with Glu81 .

  • 4-Chlorobenzylthio group: Occupies the hydrophobic pocket near Lys89, enhancing affinity .

  • N-isopropyl carboxamide: Hydrogen bonds with Asp145, stabilizing the DFG-in conformation .

Figure 2: Binding pose in CDK2 active site
[Illustration of compound-CDK2 interactions, highlighting key residues]

ADMET Profiling

Table 4: Predicted ADMET Properties

ParameterValue
Caco-2 permeability28.7 × 10⁻⁶ cm/s
Plasma Protein Binding92.3%
CYP3A4 InhibitionIC₅₀ = 9.4 μM
hERG InhibitionIC₅₀ > 30 μM

Comparative Analysis with Analogues

Table 5: Activity Comparison

CompoundCDK2 IC₅₀ (μM)α-Glucosidase IC₅₀ (μM)LogP
Target Compound0.5512.73.8
4-Methylbenzylthio analog1.1228.53.2
N-Ethyl carboxamide0.6715.83.1

Key trends:

  • Chlorine at C1 improves kinase inhibition but reduces α-glucosidase activity .

  • N-isopropyl substitution balances potency and solubility .

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